molecular formula C15H14INO B411038 N-(2-ethylphenyl)-3-iodobenzamide

N-(2-ethylphenyl)-3-iodobenzamide

Cat. No.: B411038
M. Wt: 351.18g/mol
InChI Key: MWYZPXYWASMFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid moiety linked to a 2-ethylphenylamine group via an amide bond. Its molecular formula is C15H14INO (molecular weight: 375.19 g/mol).

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18g/mol

IUPAC Name

N-(2-ethylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

MWYZPXYWASMFMN-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(2-ethylphenyl)-3-iodobenzamide, highlighting substituent variations, iodine positions, and biological activities:

Compound Name Substituent Iodine Position Molecular Formula Biological Activity/Application References
This compound (Target) 2-ethylphenyl 3 C15H14INO Not explicitly stated -
N-(3-(acridine-9-ylamino)-propyl)-3-iodobenzamide (A3) Acridine-amino-propyl 3 C23H21IN4O DNA-targeted Auger electron therapy (1–1.4 DSB/decay)
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide 3-bromo-5-(trifluoromethyl)phenyl 3 C14H9BrF3INO Potential kinase inhibitor (structural screening)
N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide 2-hydroxy-1-methylethyl 3 C11H14INO2 Synthetic intermediate; polar substituent enhances solubility
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) 2-diethylaminoethyl 4 C13H19IN2O Melanoma imaging (tumor/nontumor ratio up to 147)
N-(3,4-dimethylphenyl)-3-iodobenzamide (Y030-3269) 3,4-dimethylphenyl 3 C15H14INO Screening compound for pharmaceutical development
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide Benzoxazolyl-fluorophenyl 3 C20H12FIN2O2 Heterocyclic derivative; potential CNS targeting

Key Comparative Insights

Substituent Effects on Bioactivity
  • A3 () : The acridine moiety enables DNA intercalation, making it suitable for Auger electron therapy. Its 3-iodobenzamide group localizes radiation damage, producing 1–1.4 DNA double-strand breaks (DSBs) per decay . In contrast, the 2-ethylphenyl group in the target compound lacks DNA-binding motifs, suggesting divergent applications.
  • BZA (): The 4-iodo configuration and diethylaminoethyl substituent enhance melanoma targeting, achieving tumor-to-brain ratios of 147:1. The ethylphenyl group in the target compound may reduce cellular uptake efficiency compared to BZA’s charged amine group .
Iodine Position and Radiopharmaceutical Utility
  • Compounds with iodine in the 4-position (e.g., BZA) show superior tumor imaging efficacy due to optimal steric positioning for melanin binding . The 3-iodo configuration in the target compound and A3 may favor DNA proximity in therapeutic contexts .
Physicochemical Properties
  • Polarity : Hydroxyalkyl substituents (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide) increase solubility, whereas lipophilic groups like 3,4-dimethylphenyl (Y030-3269) enhance membrane permeability .
  • Steric Effects : Bulky substituents (e.g., benzoxazolyl derivatives in –19) may hinder binding to flat targets like DNA but improve selectivity for enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.